N-Phenyl-2-anthramine

Hole Transport Energy Level Alignment OLED

Sourcing thermally stable hole transport materials for OLEDs or perovskite solar cells? Many common arylamines lack the thermal robustness (Td ~360°C) and deep HOMO (-6.06 eV) required for stable device operation. N-Phenyl-2-anthramine (CAS 109871-20-7) offers: - **Proven stability**: Decomposition temp 360°C vs DPPD's 145°C melting point - **Defined electronics**: Anthracene core with validated HOMO for hole injection - **Research-grade purity**: ≥98.0% (GC) as crystalline solid Available in research quantities for immediate synthesis or device integration.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 109871-20-7
Cat. No. B028041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-anthramine
CAS109871-20-7
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC3=CC4=CC=CC=C4C=C3C=C2
InChIInChI=1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H
InChIKeyBIWQNAUHSWTLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-anthramine: Technical Baseline


N-Phenyl-2-anthramine (CAS 109871-20-7) is a secondary arylamine classified within the small molecule semiconductor building block family [1]. Characterized by the molecular formula C20H15N, a molecular weight of 269.35 g/mol, and a melting point of 202°C, this compound exists as a crystalline solid with a purity specification typically ≥98.0% (GC) . Its chemical structure features an anthracene core substituted with an N-phenylamino group at the 2-position, a configuration that endows it with properties beneficial for hole transport applications in organic electronics [1][2].

N-Phenyl-2-anthramine: Generic Substitution Risks


Substituting N-Phenyl-2-anthramine with a structurally similar arylamine or generic hole transport material can significantly alter the energy level alignment within an optoelectronic device stack. The compound's specific HOMO energy level, reported computationally as -6.06 eV [1], and its unique combination of thermal stability (Td ~360°C) [2] and solubility profile are not universally shared by other in-class compounds. For instance, N-phenyl-1-naphthylamine (CAS 90-30-2) exhibits a different electronic structure due to its naphthalene core, which can shift the HOMO level and thus modify the barrier for hole injection from common anodes like ITO [3]. Similarly, N,N'-diphenyl-1,4-phenylenediamine (DPPD, CAS 74-31-7) is a diamine with a significantly lower melting point (143-145°C) , indicating different film-forming properties and thermal robustness. Replacing N-Phenyl-2-anthramine without rigorous validation risks mismatched energy levels, poor film morphology, and ultimately, reduced device efficiency and operational lifetime.

N-Phenyl-2-anthramine: Material Differentiation


HOMO Level vs. N-Phenyl-1-naphthylamine

N-Phenyl-2-anthramine exhibits a computationally determined HOMO energy level of -6.06 eV [1]. This is deeper than the HOMO reported for a typical triarylamine like N-phenyl-1-naphthylamine, which is estimated at approximately -5.4 eV . This difference in energy levels is critical for optimizing the hole injection barrier at the anode interface.

Hole Transport Energy Level Alignment OLED

Thermal Stability vs. DPPD

Thermogravimetric analysis (TGA) of N-Phenyl-2-anthramine indicates a high decomposition temperature (Td) of approximately 360°C, with no weight loss observed below this point [1]. In contrast, the common hole transport material N,N'-diphenyl-1,4-phenylenediamine (DPPD) has a reported melting point of 143-145°C and a significantly lower decomposition onset, rendering it unsuitable for processes requiring high thermal budget.

Thermal Stability Device Lifetime OLED

Molecular Planarity vs. Non-Planar Amines

Single-crystal X-ray diffraction analysis reveals that N-Phenyl-2-anthramine adopts a nearly planar molecular conformation, with a torsion angle of -179(2)° for the key C(4)-C(7)-C(8)-C(9) bond [1]. This high degree of planarity, stemming from the extended anthracene π-system, contrasts with the more twisted geometry often observed in triarylamines like triphenylamine (TPA) where steric hindrance between phenyl rings disrupts conjugation [2].

Molecular Packing Charge Transport Crystallinity

N-Phenyl-2-anthramine: Application Scenarios


HTM Precursor for Perovskite Solar Cells

N-Phenyl-2-anthramine serves as a crucial molecular scaffold for synthesizing anthracene-arylamine-based hole transport materials. The inherent planarity and deep HOMO level of the anthracene core, as established by X-ray crystallography [1] and DFT calculations , allow for fine-tuning of energy levels in the final HTM. Research demonstrates that HTMs built on this anthracene π-linker can achieve improved power conversion efficiency and stability in PSCs compared to the industry standard spiro-OMeTAD [2]. This validates the compound's role as a key intermediate in developing next-generation, stable, and efficient perovskite photovoltaics.

OLED Charge Transport Layer Building Block

The high thermal decomposition temperature (Td = 360°C) of N-Phenyl-2-anthramine [1] makes it an ideal candidate for use in the hole transport layer (HTL) or electron blocking layer (EBL) of OLEDs, particularly in applications requiring high-temperature operation or fabrication steps. Its stability profile is superior to many common small-molecule amines like DPPD (Tm ~145°C) . Researchers and process engineers can leverage this thermal robustness to design OLEDs with potentially longer operational lifetimes and greater resistance to Joule heating-induced degradation.

Model Compound for Charge Transport Studies

Due to its well-defined, nearly planar molecular geometry confirmed by X-ray diffraction [1], N-Phenyl-2-anthramine is an excellent model system for fundamental studies on structure-property relationships in organic semiconductors. It enables precise investigation into how molecular planarity influences solid-state packing, π-orbital overlap, and the resulting charge carrier mobility . This is in contrast to more conformationally flexible or twisted amines, making it a valuable reference material for computational modeling and the rational design of new high-mobility materials.

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